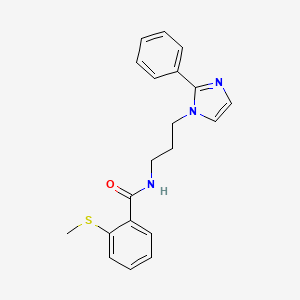

2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

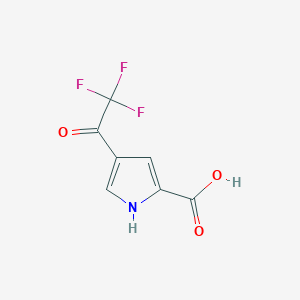

The compound “2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The phenyl group attached to the imidazole ring is a common motif in many pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring, which can act as a nucleophile in many reactions .Aplicaciones Científicas De Investigación

Electrophysiological Activity in Cardiac Research

Research on derivatives related to 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has demonstrated potential in cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides, have shown potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent undergoing clinical trials. This suggests their viability for producing class III electrophysiological activity, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antipsychotic Potential

A series of 2-phenyl-4-(aminomethyl)imidazoles, designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, exhibited promising dopamine D2 receptor binding. This research highlights the potential use of these compounds as antipsychotic agents, providing a foundation for further exploration in the treatment of psychiatric disorders (Thurkauf et al., 1995).

Antimicrobial and Antitumor Activity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. These complexes bind DNA through an intercalative mode, suggesting a mechanism for their antiproliferative efficacy. This positions them as candidates for further evaluation as anticancer drugs (Paul et al., 2015).

α-Glucosidase Inhibition for Diabetes Management

Novel benzimidazole derivatives have been identified as potent α-glucosidase inhibitors, showing better inhibition than acarbose. This indicates their potential as therapeutic agents for managing diabetes by controlling postprandial hyperglycemia. Their molecular docking studies have confirmed significant binding interactions, making them promising candidates for diabetes treatment (Şenkardeş et al., 2022).

Exploring Antimicrobial Properties

Benzimidazole-oxadiazole hybrid molecules have demonstrated potent antimicrobial and anti-tubercular activities, significantly more potent than standard drugs. Their non-toxicity at higher concentrations and good selectivity index suggest their utility as antimicrobial agents, particularly in tuberculosis treatment (Shruthi et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJDXDQCPBVCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)

![4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2759994.png)

![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)

![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)

![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)